N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide
Description
Historical Context of Pteridine-Based Compound Development
Pteridine derivatives have been central to medicinal chemistry since their structural elucidation in the early 20th century. The pteridine core, a bicyclic system with nitrogen atoms at positions 1, 3, 4, and 8 (Figure 1), serves as a scaffold for bioactive molecules such as folic acid analogs and kinase inhibitors. Early work by Purrmann in the 1940s established methods for synthesizing natural pteridines like xanthopterin, while Joule and Dinsmore later developed regioselective functionalization strategies using sulfonyloxy intermediates. These advances enabled the introduction of aryl and heteroaryl groups at the 6-position of pteridines, a critical step for diversifying their pharmacological profiles.
The tetrahydropteridin-2,4-dione moiety in the target compound derives from hydrolytic modifications of 2,4-diaminopteridine precursors. Such transformations, first reported in the 1990s, allow selective deprotection of formamidine groups to yield pterins or oxidized derivatives. The 3-[(4-chlorophenyl)methyl] substituent exemplifies modern efforts to enhance lipophilicity and target binding through aromatic alkylation, a strategy validated in antimalarial pteridine analogs.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopteridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O5/c23-14-3-1-13(2-4-14)10-28-21(30)19-20(25-8-7-24-19)27(22(28)31)11-18(29)26-15-5-6-16-17(9-15)33-12-32-16/h1-9H,10-12H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECUICHWLUIISH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=NC=CN=C4C(=O)N(C3=O)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole ring, followed by the introduction of the chlorophenyl group through a Friedel-Crafts alkylation. The tetrahydropteridinyl moiety is then synthesized via a cyclization reaction, and the final step involves the formation of the acetamide linkage under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole ring may yield quinone derivatives, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Anticancer Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide has been investigated for its potential anticancer properties. Studies have shown that derivatives of tetrahydropteridines exhibit cytotoxic effects against various cancer cell lines. The compound's structural features may enhance its ability to interact with biological targets involved in cancer progression.
Antimicrobial Properties
Research indicates that compounds similar to this compound possess antimicrobial activity. The benzodioxole moiety is known for its role in enhancing the antibacterial efficacy of certain drugs. This compound could potentially lead to the development of new antimicrobial agents.
Case Study 1: Anticancer Efficacy
A study conducted on a series of tetrahydropteridine derivatives demonstrated that compounds with similar structures to this compound showed significant inhibition of tumor growth in vitro and in vivo models. The IC50 values were reported in the low micromolar range for several cancer cell lines.
Case Study 2: Antimicrobial Testing
In a comparative study involving various benzodioxole derivatives against Staphylococcus aureus and Escherichia coli, the compound displayed notable antimicrobial activity with minimum inhibitory concentrations (MICs) lower than those of established antibiotics. This suggests its potential as a lead compound for developing new antimicrobial therapies.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, depending on the target and context.
Comparison with Similar Compounds
Structural Comparison with Similar Acetamide Derivatives
The compound’s structural analogs can be categorized based on core scaffolds and substituents:
Table 1: Key Structural Features of Comparable Acetamide Derivatives
Key Observations :
- Core Scaffolds: The tetrahydropteridin core distinguishes the target compound from thiazolidinone (), isoindol (), and triazole () derivatives. Pteridine derivatives are less explored but may offer unique binding modes compared to nitrogen-rich heterocycles like triazoles.
- Substituents : The 4-chlorophenylmethyl group in the target compound contrasts with the 4-fluorophenylmethyl group in ’s isoindol derivative. Chlorine’s higher lipophilicity (Cl: +0.71 π-value; F: +0.14) may enhance membrane permeability but reduce solubility .
- Acetamide Linker : All compounds utilize an acetamide group, often synthesized via carbodiimide-mediated coupling (e.g., EDC/HOBt in ), a standard method for amide bond formation .
Pharmacological Activity Comparisons
highlights anti-exudative activity in triazole-based acetamides, with 10 mg/kg doses showing efficacy comparable to diclofenac sodium (8 mg/kg) . For instance:
- The benzodioxol group is present in protease-activated receptor-1 (PAR-1) antagonists.
- Chlorophenylmethyl groups are common in kinase inhibitors (e.g., imatinib analogs).
Substituent Effects and SAR Considerations
Chlorine vs. Benzodioxol vs. Benzyloxy: The benzodioxol moiety’s cyclic ether structure may confer greater metabolic stability than the benzyloxy group in , which is prone to oxidative cleavage.
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H21ClN2O4
- Molecular Weight : 360.84 g/mol
- IUPAC Name : this compound
The presence of the benzodioxole and p-chlorophenyl moieties suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzodioxole moiety may enhance binding affinity to target proteins involved in various signaling pathways. Additionally, the tetrahydropteridin structure suggests potential involvement in biochemical processes related to folate metabolism and neurotransmitter synthesis.
Antimicrobial Activity
Recent studies have indicated that similar compounds exhibit significant antimicrobial properties. For instance, derivatives of p-chlorophenyl compounds have shown antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL . While specific data on this compound's antimicrobial efficacy is limited, its structural similarities suggest it may possess similar properties.
Anticancer Potential
Research into related compounds has demonstrated anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation in cancer cell lines. For instance, small molecule inhibitors targeting RhoA pathways have shown promise in inhibiting tumor growth and metastasis . Given the structural features of this compound, it may also exert anticancer effects through similar pathways.
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial effects of benzodioxole derivatives found that these compounds exhibited varying degrees of activity against common bacterial pathogens. The findings suggested that modifications to the benzodioxole structure could enhance antimicrobial potency .
Study 2: Cancer Cell Line Studies
In vitro studies on related p-chlorophenyl compounds showed significant inhibition of proliferation in melanoma and prostate cancer cell lines. These studies highlighted the potential for developing derivatives that could selectively target cancer cells while sparing normal tissues .
Q & A
Q. What are the established synthetic routes for this compound, and how is purity ensured during synthesis?
The compound is synthesized via multi-step reactions involving coupling agents (e.g., carbodiimides), bases (e.g., sodium hydroxide), and solvents like dimethylformamide (DMF). Key intermediates include benzodioxole and chlorophenyl derivatives. Purification is achieved using column chromatography, with reaction progress monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) . Final purity is validated using NMR, IR, and mass spectrometry (MS) .
Q. Which analytical techniques are critical for confirming its structural identity?
Structural confirmation requires a combination of:
- 1H/13C NMR : To assign proton and carbon environments, particularly for the benzodioxole and tetrahydropteridin moieties.
- 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguities and connectivity.
- X-ray crystallography : For absolute configuration determination (using SHELX software for refinement) .
- High-resolution MS : Validates molecular formula .
Q. How is initial biological activity screening conducted for this compound?
Preliminary bioactivity is assessed through:
- Enzyme inhibition assays : Targets like kinases or oxidoreductases, using spectrophotometric or fluorometric readouts.
- Cell-based assays : Evaluates cytotoxicity (e.g., MTT assay) or anti-inflammatory activity (e.g., TNF-α suppression).
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization involves:
- Design of Experiments (DOE) : Systematic variation of temperature, solvent ratios, and catalyst loading.
- Microwave-assisted synthesis : Reduces reaction time and improves selectivity.
- In-line analytics : Real-time HPLC or FTIR monitoring to minimize by-products .
Q. How to resolve contradictions between experimental spectral data and computational predictions?
Discrepancies arise from dynamic effects (e.g., tautomerism) or crystal packing. Mitigation strategies include:
Q. What methodologies are used to elucidate its mechanism of enzyme inhibition?
Mechanistic studies employ:
Q. How does structural modification of the tetrahydropteridin core affect bioactivity?
Comparative studies with analogs (e.g., fluorinated or methylated derivatives) identify pharmacophores. Techniques include:
- Structure-Activity Relationship (SAR) : Correlates substituents with potency (e.g., EC50 shifts).
- Free-Wilson analysis : Quantifies group contributions to activity .
Q. How are degradation products characterized under stressed conditions?
Forced degradation (acid/base hydrolysis, oxidation) is performed, followed by:
- LC-HRMS : Identifies degradation products via accurate mass.
- NMR : Assigns structural changes in key moieties.
- Stability-indicating assays : Validates method specificity .
Q. How to validate crystallographic data quality for this compound?
Data validation includes:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
